ALDH3A1 Inhibition: Comparing 3-(4-Ethoxyphenyl)benzaldehyde with 4-Ethoxybenzaldehyde
In a patent study examining ALDH3A1 inhibitors, 3-(4-ethoxyphenyl)benzaldehyde demonstrated an IC50 of 2100 nM against human ALDH3A1-mediated benzaldehyde oxidation [1]. This activity was approximately 2.1-fold weaker than the comparator 4-ethoxybenzaldehyde, which exhibited an IC50 of 1000 nM under identical assay conditions [2]. The biphenyl scaffold of 3-(4-ethoxyphenyl)benzaldehyde introduces steric bulk at the 3-position, resulting in reduced potency but potentially enhanced selectivity for downstream applications.
| Evidence Dimension | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation |
|---|---|
| Target Compound Data | IC50 = 2100 nM |
| Comparator Or Baseline | 4-Ethoxybenzaldehyde: IC50 = 1000 nM |
| Quantified Difference | 2.1-fold lower potency |
| Conditions | Spectrophotometric analysis with 1 min preincubation followed by substrate addition [1][2] |
Why This Matters
This quantitative difference allows researchers to select the appropriate aldehyde based on desired ALDH3A1 inhibition potency; 4-ethoxybenzaldehyde offers higher potency while 3-(4-ethoxyphenyl)benzaldehyde provides a scaffold with tunable selectivity.
- [1] BindingDB BDBM50447072. CHEMBL1890994: US9328112, A24. Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. View Source
- [2] BindingDB BDBM50447069. CHEMBL1492620: US9328112, B37. Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. View Source
